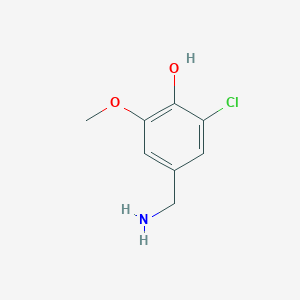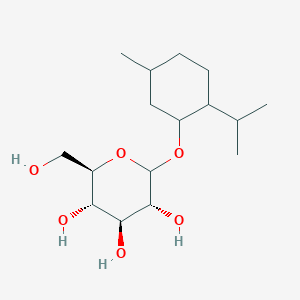
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring substituted with a hydroxymethyl group and an isopropyl-methylcyclohexyl ether group. Its unique structure lends itself to diverse chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic synthesis. One common approach is the protection of hydroxyl groups followed by selective functionalization. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups like tert-butyldimethylsilyl chloride to protect the hydroxyl groups.
Formation of Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring.
Introduction of Isopropyl-Methylcyclohexyl Ether Group: Etherification reactions using appropriate alkyl halides.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency.
化学反应分析
Types of Reactions
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the ether linkage using nucleophiles like thiols.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of thioethers or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit or activate enzymes, alter gene expression, or interact with cell membranes.
相似化合物的比较
Similar Compounds
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol: Unique due to its specific substitution pattern.
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-isopropylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol: Lacks the methyl group on the cyclohexyl ring.
(2R,3S,4S,5R)-2-(Hydroxymethyl)-6-((2-methylcyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol: Lacks the isopropyl group on the cyclohexyl ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C16H30O6 |
|---|---|
分子量 |
318.41 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C16H30O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h8-20H,4-7H2,1-3H3/t9?,10?,11?,12-,13-,14+,15-,16?/m1/s1 |
InChI 键 |
GZSDZJZIZBGBON-VLUUDNJESA-N |
手性 SMILES |
CC1CCC(C(C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C |
规范 SMILES |
CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
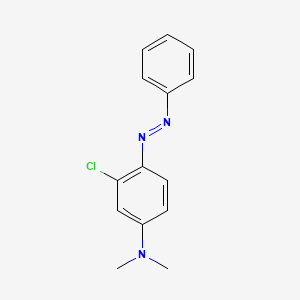
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
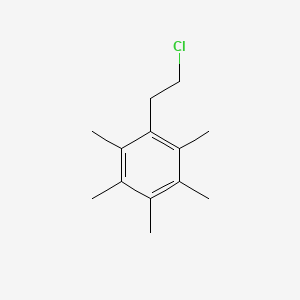

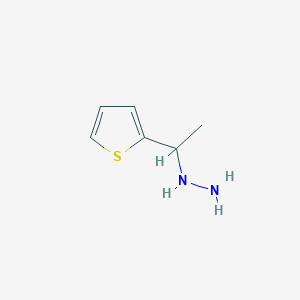
![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)
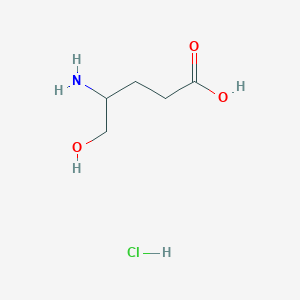
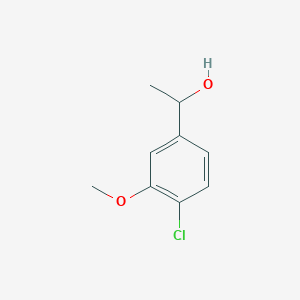
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B12440563.png)
